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Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

Cat. No.: B12412725

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and
analysis of 7-Hydroxy Quetiapine-d8, a deuterated analog of the active metabolite of the
atypical antipsychotic drug Quetiapine. This document is intended to serve as a valuable
resource for professionals in drug development and research.

Chemical Structure and Properties

7-Hydroxy Quetiapine-d8 is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The
deuterium atoms are strategically placed on the piperazine ring, a common site for metabolic
degradation. This isotopic labeling makes it an ideal internal standard for quantitative
bioanalytical assays.

The core structure consists of a dibenzothiazepine ring system, hydroxylated at the 7th
position. This is attached to a piperazine-d8 ring, which in turn is linked to a 2-(2-
hydroxyethoxy)ethyl side chain.

Chemical Structure of 7-Hydroxy Quetiapine-d8:
Caption: Chemical structure of 7-Hydroxy Quetiapine-d8.

Table 1: Physicochemical Properties
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Property Value Reference

4-[2-(2-

IUPAC Name hydroxyethoxy)ethyl]piperazin-
1-yllbenzolb]
[1]benzothiazepin-2-ol

Molecular Formula C21H17DsN303S
Molecular Weight 407.56 g/mol
CAS Number 1185098-57-0

139079-39-3 (7-Hydroxy

Quetiapine)

Parent CAS Number

Isotopic Purity Typically =98%

Experimental Protocols
Synthesis of 7-Hydroxy Quetiapine-d8

The synthesis of 7-Hydroxy Quetiapine-d8 is a multi-step process that involves the
preparation of a deuterated intermediate, piperazine-d8, followed by its coupling to the
dibenzothiazepine core and subsequent hydroxylation.

Step 1: Synthesis of Piperazine-d8

Piperazine-d8 can be synthesized via a catalytic exchange reaction.

o Reactants: Piperazine, Deuterium gas (D2), Catalyst (e.g., Palladium on carbon).
e Procedure:

o Piperazine is subjected to high pressure and temperature in the presence of a suitable
catalyst and deuterium gas.

o The hydrogen atoms on the piperazine ring are exchanged with deuterium atoms.
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o The reaction progress is monitored by mass spectrometry to confirm the incorporation of
eight deuterium atoms.

o Purification is typically achieved through recrystallization or chromatography.
Step 2: Coupling of Piperazine-d8 to the Dibenzothiazepine Core
This step involves the reaction of piperazine-d8 with a suitable dibenzothiazepine precursor.
e Reactants: Piperazine-d8, 11-Chloro-dibenzo[b,f][1]thiazepine.
e Procedure:
o 11-Chloro-dibenzo[b,f][1]thiazepine is reacted with piperazine-d8 in a suitable solvent.

o The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic
substitution.

o The resulting Quetiapine-d8 is then isolated and purified.
Step 3: 7-Hydroxylation of Quetiapine-d8

The final step is the introduction of the hydroxyl group at the 7th position of the
dibenzothiazepine ring. This is a metabolic conversion that can be mimicked using enzymatic
or chemical methods. In vivo, this conversion is primarily mediated by the cytochrome P450
enzyme CYP3AA4.[1] For synthetic purposes, specific chemical reagents or isolated enzyme
systems would be employed.

Coupling with

Dibenzothiazepine core 7-Hydroxylation .
Ll Ll

Catalytic Deuteration
Ll

Piperazine Piperazine-d8 Quetiapine-d8 7-Hydroxy Quetiapine-d8

Click to download full resolution via product page

Caption: Synthetic pathway for 7-Hydroxy Quetiapine-d8.

Analytical Methodologies

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.clinpgx.org/drug/PA451201
https://www.clinpgx.org/drug/PA451201
https://www.clinpgx.org/drug/PA451201
https://www.benchchem.com/product/b12412725?utm_src=pdf-body-img
https://www.benchchem.com/product/b12412725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7-Hydroxy Quetiapine-d8 is primarily used as an internal standard in bioanalytical methods for
the quantification of 7-Hydroxy Quetiapine. The most common techniques are Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass
Spectrometry (GC-MS).

2.2.1. LC-MS/MS Analysis

o Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using
protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove
interferences.

o Chromatography: Reversed-phase chromatography is commonly used to separate the
analyte from other matrix components.

o Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction
Monitoring (MRM) mode for high selectivity and sensitivity.

Table 2: Exemplary LC-MS/MS Parameters

Parameter 7-Hydroxy Quetiapine 7-Hydroxy Quetiapine-d8
Precursor lon (m/z) 399.2 407.2

Product lon (m/z) 253.1 261.1

Collision Energy (eV) Varies by instrument Varies by instrument

_ ] Dependent on column and )
Retention Time ) Co-elutes with the analyte
mobile phase

2.2.2. GC-MS Analysis

o Sample Preparation: Similar to LC-MS/MS, extensive sample cleanup is required.
Derivatization is often necessary to improve the volatility and thermal stability of the analyte.

o Chromatography: A capillary column with a suitable stationary phase is used for separation.
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e Mass Spectrometry: The mass spectrometer is typically operated in Selected lon Monitoring
(SIM) mode.
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Caption: General workflow for the bioanalysis of 7-Hydroxy Quetiapine using 7-Hydroxy
Quetiapine-d8 as an internal standard.

Signaling Pathways and Logical Relationships

The parent drug, Quetiapine, exerts its antipsychotic effects by interacting with a wide range of
neurotransmitter receptors. Its active metabolite, 7-Hydroxy Quetiapine, also contributes to the
overall pharmacological profile.

Drug and Metabolite

Quetiapine

Metabolism (CYP3A4)

7-OH-Quetiapine Antagonism Antagonism

/nhibition

Neurotransm&tter Receptors

Norepinephrine

Dopamine D2 Serotonin 5-HT2A
Transporter

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12412725?utm_src=pdf-body-img
https://www.benchchem.com/product/b12412725?utm_src=pdf-body
https://www.benchchem.com/product/b12412725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Simplified diagram of the interaction of Quetiapine and 7-Hydroxy Quetiapine with key
neurotransmitter systems.

Conclusion

7-Hydroxy Quetiapine-d8 is a critical tool for the accurate quantification of 7-Hydroxy
Quetiapine in biological matrices. Its well-defined structure, with deuterium labeling on the
piperazine ring, ensures its utility as a reliable internal standard in pharmacokinetic and clinical
studies. The synthetic and analytical methodologies outlined in this guide provide a foundation
for researchers and drug development professionals working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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